molecular formula C18H20F2N2OS B5141033 (3r,5r,7r)-N-((2,4-difluorophenyl)carbamothioyl)adamantane-1-carboxamide

(3r,5r,7r)-N-((2,4-difluorophenyl)carbamothioyl)adamantane-1-carboxamide

Cat. No.: B5141033
M. Wt: 350.4 g/mol
InChI Key: IYUJPXVBVHCTDQ-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-((2,4-difluorophenyl)carbamothioyl)adamantane-1-carboxamide is a synthetic organic compound characterized by its adamantane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-N-((2,4-difluorophenyl)carbamothioyl)adamantane-1-carboxamide typically involves multiple steps:

    Formation of Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups.

    Introduction of Carbamothioyl Group: The 2,4-difluorophenyl isocyanate is reacted with the adamantane derivative under controlled conditions to form the carbamothioyl linkage.

    Final Coupling: The intermediate product is coupled with the carboxamide group to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, bases, and solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified chemical properties.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.

    Material Science: It may serve as a building block for the synthesis of advanced materials with unique properties.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and protein binding.

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays and imaging agents.

Industry

    Polymer Synthesis: Utilized in the synthesis of specialized polymers with enhanced properties.

    Coatings and Adhesives: Application in the formulation of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-N-((2,4-difluorophenyl)carbamothioyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3r,5r,7r)-N-((2,4-difluorophenyl)carbamothioyl)adamantane-1-carboxamide: Unique due to its specific functional groups and structural configuration.

    Adamantane Derivatives: Other adamantane-based compounds with different functional groups.

    Carbamothioyl Compounds: Compounds containing the carbamothioyl group but with different core structures.

Uniqueness

    Structural Features: The combination of the adamantane core with the 2,4-difluorophenyl carbamothioyl group is unique, providing distinct chemical and biological properties.

    Reactivity: The specific functional groups confer unique reactivity patterns, making it suitable for specialized applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2,4-difluorophenyl)carbamothioyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2OS/c19-13-1-2-15(14(20)6-13)21-17(24)22-16(23)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12H,3-5,7-9H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUJPXVBVHCTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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